METHYL 2-{2-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-1,3-THIAZOL-5-YL}ACETATE
Overview
Description
METHYL 2-{2-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-1,3-THIAZOL-5-YL}ACETATE is a complex organic compound with a unique structure that includes a chlorophenoxy group, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-1,3-THIAZOL-5-YL}ACETATE typically involves multiple steps. One common route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxy alkane.
Amidation: The chlorophenoxy intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to form the corresponding amide.
Thiazole Ring Formation: The amide is then subjected to cyclization with a thioamide to form the thiazole ring.
Esterification: Finally, the thiazole derivative is esterified with methanol in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-1,3-THIAZOL-5-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a thiazolidine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiazolidines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
METHYL 2-{2-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-1,3-THIAZOL-5-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-1,3-THIAZOL-5-YL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
- Methyl 2-(4-bromophenoxy)propanoate
Uniqueness
METHYL 2-{2-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-1,3-THIAZOL-5-YL}ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-1,3-thiazol-5-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(2,23-11-6-4-10(17)5-7-11)14(21)19-15-18-9-12(24-15)8-13(20)22-3/h4-7,9H,8H2,1-3H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFLVDFWKSBLSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=C(S1)CC(=O)OC)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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